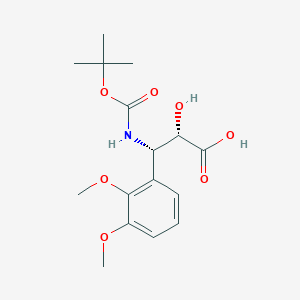

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

描述

“(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid” is a chiral β-hydroxy-α-amino acid derivative characterized by:

- Core structure: A propanoic acid backbone with stereospecific hydroxyl (C2) and tert-butoxycarbonyl (Boc)-protected amino (C3) groups.

- Stereochemistry: The (2S,3S) configuration ensures distinct spatial orientation, influencing molecular interactions and biological activity .

Synthesis: The compound is synthesized via a multi-step route involving Boc-protection of an intermediate amine (e.g., ethyl (2S,3S)-2-hydroxy-3-((2-methylallyl)amino)-3-phenylpropanoate) using di-tert-butyl dicarbonate in the presence of triethylamine, followed by deprotection and functionalization .

属性

IUPAC Name |

(2S,3S)-3-(2,3-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-11(12(18)14(19)20)9-7-6-8-10(22-4)13(9)23-5/h6-8,11-12,18H,1-5H3,(H,17,21)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPTUOMSLUEKNA-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)OC)OC)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=C(C(=CC=C1)OC)OC)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376179 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-86-0 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and General Strategy

The synthesis typically begins with a chiral hydroxy amino acid scaffold such as S-isoserine or a related hydroxy amino acid derivative. The key steps involve:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent transformations.

- Introduction of the 2,3-dimethoxyphenyl substituent at the 3-position.

- Maintenance of stereochemical integrity at the 2S,3S centers.

- Final purification and characterization.

Boc Protection of the Amino Group

A common initial step is the Boc protection of the amino group on the hydroxy amino acid. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N-methylmorpholine or triethylamine in a mixed solvent system (e.g., dioxane:water 1:1) at low temperature (0°C), followed by gradual warming to room temperature. The reaction proceeds overnight to ensure complete protection.

Typical reaction conditions and yield:

| Parameter | Details |

|---|---|

| Starting material | S-isoserine (4.0 g, 0.038 mol) |

| Reagents | Boc2O (11.28 mL, 0.049 mol), N-methylmorpholine (4.77 mL, 0.043 mol) |

| Solvent | Dioxane: H2O (1:1 v/v, 100 mL) |

| Temperature | 0°C initially, then room temperature overnight |

| Workup | Acidification to pH 1, extraction with ethyl acetate |

| Yield | 81.5% |

| Characterization | 1H NMR, 13C NMR confirming Boc protection |

This step yields N-Boc-3-amino-2-hydroxypropanoic acid with high purity and yield.

Introduction of the 2,3-Dimethoxyphenyl Group

The attachment of the 2,3-dimethoxyphenyl moiety at the 3-position is typically achieved via coupling reactions involving activated esters or carbodiimide-mediated amide bond formation. One approach involves:

- Activation of the carboxylic acid group of the Boc-protected amino acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of hydroxybenzotriazole (HONB) or N-hydroxysuccinimide (NHS) to form an active ester intermediate.

- Subsequent reaction with the 2,3-dimethoxyphenyl-containing nucleophile or amine derivative in solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0–20°C.

- Stirring overnight to ensure complete coupling.

Representative reaction conditions and yields:

| Parameter | Details |

|---|---|

| Boc-protected amino acid | 1.3 g (6.3 mmol) |

| Coupling agents | EDC (1.33 g, 6.9 mmol), HONB (1.35 g, 7.5 mmol) |

| Solvent | THF (40 mL) |

| Temperature | 0°C to room temperature |

| Reaction time | 6 hours for activation, overnight for coupling |

| Workup | Extraction with ethyl acetate, washes with water, NaHCO3, brine |

| Yield | 24–29% isolated yield after purification |

| Purification | Reverse phase HPLC |

| Characterization | Mass spectrometry confirming molecular ion |

This method ensures selective coupling while preserving stereochemistry.

Alternative Coupling Methods

Other coupling reagents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (BOP) and PyBOP have been employed to improve coupling efficiency. These reagents, combined with bases like N-ethyl-N,N-diisopropylamine (DIPEA), facilitate amide bond formation in DMF at 0–20°C with stirring overnight.

- Use of PyBOP and DIPEA in DMF at low temperature.

- Reaction times typically overnight.

- Workup involves aqueous washes and extraction with ethyl acetate.

- Purification by reverse phase HPLC or silica gel chromatography.

- Yields vary but can reach up to 42% in complex multi-step sequences.

This approach is particularly useful when coupling with complex substrates or when higher purity is required.

Purification and Characterization

Purification is generally achieved by chromatographic techniques:

- Reverse phase high-performance liquid chromatography (RP-HPLC) using specific columns and solvent gradients.

- Silica gel column chromatography with solvent systems such as dichloromethane/methanol mixtures.

Characterization includes:

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structure and stereochemistry.

- Mass spectrometry (MS) to verify molecular weight and purity.

- Melting point and optical rotation measurements may also be used.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection | Boc2O, N-methylmorpholine | Dioxane:H2O (1:1) | 0°C to RT | Overnight | 81.5 | High yield, clean protection |

| Activation of acid | EDC, HONB | THF or DMF | 0–20°C | 6 h + overnight | 24–29 | Carbodiimide coupling, moderate yield |

| Coupling with aromatic group | 2,3-dimethoxyphenyl derivative | DMF | 0–20°C | Overnight | 24–29 | Requires careful purification |

| Alternative coupling | PyBOP, DIPEA | DMF | 0–20°C | Overnight | Up to 42 | Improved coupling efficiency |

| Purification | RP-HPLC, silica gel chromatography | Various | Ambient | Variable | — | Ensures high purity |

Research Findings and Considerations

- The Boc protecting group is stable under the coupling conditions and can be selectively removed later if needed.

- Carbodiimide-mediated coupling is effective but may require careful control of reaction conditions to avoid racemization.

- Use of coupling additives like HONB or NHS improves yield and reduces side reactions.

- The stereochemistry at the 2S,3S centers is preserved throughout the synthesis, confirmed by NMR and chiral analysis.

- Purification by RP-HPLC is essential for isolating the product in high purity, especially for applications in peptide synthesis or pharmaceutical intermediates.

化学反应分析

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce primary or secondary alcohols.

科学研究应用

Drug Development

This compound is utilized as an intermediate in the synthesis of peptide-based drugs. Its ability to introduce chirality into drug molecules enhances their biological activity and specificity. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes involved in cancer progression.

Antiviral and Antimicrobial Activity

Research indicates that compounds similar to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid exhibit antiviral properties. Studies have shown that modifications of this compound can lead to enhanced activity against viruses such as HIV and Hepatitis C by inhibiting viral replication pathways.

Enzyme Inhibition Studies

The compound has been used to investigate enzyme inhibition mechanisms. For example, it has been studied as a potential inhibitor of proteases that play crucial roles in various diseases, including cancer and viral infections. The structure-activity relationship (SAR) studies have provided insights into how modifications can improve efficacy.

Protein Engineering

In protein engineering applications, this compound serves as a key building block for the synthesis of non-natural amino acids that can be incorporated into peptides and proteins. These modifications can enhance the stability and functionality of therapeutic proteins.

Polymer Synthesis

The compound has also found applications in material science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can improve mechanical properties while maintaining biocompatibility, making it suitable for medical applications such as drug delivery systems.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antiviral Activity | Evaluate the antiviral properties against HIV | The compound showed significant inhibition of viral replication at low micromolar concentrations. |

| Enzyme Inhibition Research | Investigate its role as a protease inhibitor | Identified as a potent inhibitor with IC50 values in the nanomolar range, suggesting potential therapeutic applications in cancer treatment. |

| Polymer Development | Assess its application in biodegradable polymers | Resulted in polymers with enhanced mechanical properties and degradation rates suitable for medical devices. |

作用机制

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected amino acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- 2,3-Dimethoxyphenyl vs. Phenyl : The dimethoxy groups increase electron density, improving binding to aromatic residues in enzymes (e.g., tyrosine kinases) compared to the unsubstituted phenyl analog .

- Thienyl vs. Dimethoxyphenyl : The thiophene moiety in the thienyl analog introduces sulfur-based interactions, broadening utility in metalloenzyme inhibition .

- Fluorophenyl Derivatives : Fluorine substitution (e.g., 3-fluorophenyl) enhances blood-brain barrier penetration, making these analogs viable for neurotargeted therapies .

Impact of Boc Protection

The tert-butoxycarbonyl (Boc) group universally improves:

- Stability : Protects the amine group from oxidation during synthesis .

- Solubility : Balances hydrophobicity, particularly in dimethoxy- and allyloxy-substituted derivatives .

Research Implications

Comparative studies highlight the versatility of Boc-protected amino acids in drug discovery. For example:

- The dimethoxyphenyl variant’s solubility and binding properties make it a candidate for kinase inhibitors .

- Fluorinated analogs are prioritized for CNS-targeted drugs due to their pharmacokinetic advantages .

Further research should explore quantitative structure-activity relationship (QSAR) models using similarity coefficients (e.g., Tanimoto index) to predict bioactivity across this chemical space .

生物活性

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid, often referred to by its CAS number 959580-86-0, is a compound of interest in pharmaceutical and biochemical research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H23NO7

- Molecular Weight : 341.36 g/mol

- CAS Number : 959580-86-0

- Storage Conditions : Sealed in dry conditions at 2-8°C

The compound exhibits various biological activities primarily through modulation of enzyme systems and receptor interactions. The structural features, particularly the tert-butoxycarbonyl (Boc) group and the dimethoxyphenyl moiety, are critical for its interaction with biological targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect enzymes related to amino acid metabolism and potentially influence pathways associated with cancer cell proliferation.

- Receptor Modulation : The compound's ability to interact with specific receptors may contribute to its pharmacological effects. This includes potential activity on neurotransmitter receptors and other signaling pathways that regulate cellular functions.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antitumor Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases where oxidative damage is a contributing factor.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid?

- Methodology : The compound can be synthesized via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane. Hydrolysis steps may involve LiOH in tetrahydrofuran (THF)/water mixtures. Post-reaction purification via preparative HPLC (e.g., XBridge phenyl column) ensures high purity. Critical parameters include stoichiometric control of coupling agents and reaction time optimization .

Q. How is the compound structurally characterized to confirm its configuration and purity?

- Methodology : Use 1H NMR to verify stereochemistry (e.g., coupling constants for hydroxy and amino groups) and LCMS (ES) to confirm molecular weight. For example, in analogous syntheses, 1H NMR peaks at δ 1.4 ppm (tert-butyl group) and δ 7.0–7.5 ppm (dimethoxyphenyl protons) are diagnostic. LCMS provides [M+H]+ or [M−H]− ions for mass validation .

Q. What safety protocols are essential for handling this compound?

- Methodology : Follow hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and adhere to storage guidelines (dry, inert atmosphere at 2–8°C). Refer to SDS sheets for spill management and disposal (e.g., neutralization with weak bases) .

Q. How should the compound be stored to maintain stability?

- Methodology : Store in airtight containers under nitrogen or argon to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid prolonged exposure to light or humidity, as the dimethoxyphenyl moiety may degrade under acidic conditions .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, particularly for the (2S,3S) configuration?

- Methodology : Use chiral auxiliaries or enantioselective catalysts during key steps (e.g., asymmetric hydrogenation). For example, Boc-protected intermediates with defined stereochemistry (as in ’s (R)-isomer) can guide reaction design. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What strategies mitigate low yields in coupling reactions involving the Boc-protected amino group?

- Methodology : Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) and use fresh DCC to minimize side reactions. Alternative coupling reagents (e.g., EDC/HOBt) or solvent systems (DMF instead of DCM) may improve efficiency. Pre-activation of carboxylic acid moieties as active esters can also enhance reactivity .

Q. How can enantiomeric impurities be resolved in the final product?

- Methodology : Chiral resolution via recrystallization with diastereomeric salts (e.g., L-tartaric acid) or preparative chiral HPLC (e.g., Chiralpak IA column). For HPLC, mobile phases like hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) enhance separation .

Q. What advanced analytical techniques validate the compound’s purity and structural identity?

- Methodology : Combine 2D-NMR (COSY, HSQC) to assign proton-carbon correlations and high-resolution mass spectrometry (HRMS) for exact mass confirmation. Elemental analysis ensures stoichiometric accuracy. For stability studies, use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) followed by HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。